Benzene-1,3-diylbis[(4-methylpiperidin-1-yl)methanone]
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Overview
Description
4-METHYL-1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is a complex organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, where they are used as building blocks for various drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE typically involves the reaction of 4-methylpiperidine with 3-(4-methylpiperidine-1-carbonyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction may produce fully saturated piperidine compounds .
Scientific Research Applications
4-METHYL-1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler derivative used in similar applications.
Piperidine: The parent compound with a wide range of uses in pharmaceuticals.
3-(4-Methylpiperidine-1-carbonyl)benzoic acid:
Uniqueness
4-METHYL-1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZOYL]PIPERIDINE is unique due to its dual piperidine structure, which enhances its reactivity and potential as a versatile building block in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-(4-methylpiperidine-1-carbonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H28N2O2/c1-15-6-10-21(11-7-15)19(23)17-4-3-5-18(14-17)20(24)22-12-8-16(2)9-13-22/h3-5,14-16H,6-13H2,1-2H3 |
InChI Key |
GYZQZHXEKCMTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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